4-Cyclohexylphenyl 2-naphthoate
Description
4-Cyclohexylphenyl 2-naphthoate is an aromatic ester compound derived from 2-naphthoic acid, where the hydroxyl group of the acid is substituted with a 4-cyclohexylphenyl moiety. This structural modification introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C23H22O2 |
|---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
(4-cyclohexylphenyl) naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H22O2/c24-23(21-11-10-18-8-4-5-9-20(18)16-21)25-22-14-12-19(13-15-22)17-6-2-1-3-7-17/h4-5,8-17H,1-3,6-7H2 |
InChI Key |
MIIWDYGSIFCBMF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the phenyl ring of 2-naphthoate esters significantly impacts their properties:
*1-Hydroxy-2-naphthoate is a metabolite formed during microbial degradation of 2-naphthoate esters .
Key Observations :
- The cyclohexyl group in this compound increases molecular weight and hydrophobicity (higher LogP), reducing aqueous solubility compared to simpler esters. This may limit bioavailability in biological systems .
- Steric hindrance from the bulky cyclohexyl group could impede enzymatic interactions, slowing degradation compared to phenyl or methyl-substituted analogs .
Reactivity and Metabolic Pathways
Degradation in Microbial Systems
- 2-Naphthoate Esters (e.g., Phenyl 2-naphthoate): Degraded via inducible pathways in Burkholderia spp. through intermediates like 1-hydroxy-2-naphthoate and phthalate . Enzymes involved (e.g., 2-naphthoate-1-hydroxylase) are non-constitutive, requiring induction by the substrate .
- This compound : The cyclohexyl group may hinder enzyme-substrate binding, delaying or preventing the formation of 1-hydroxy-2-naphthoate. This is supported by studies showing that bulky substituents reduce microbial degradation rates .
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